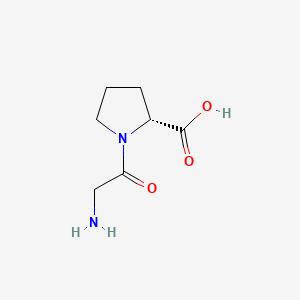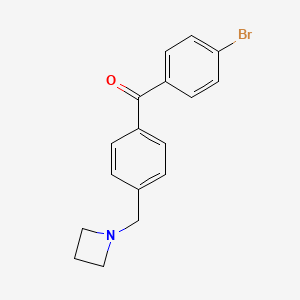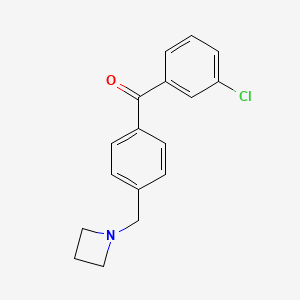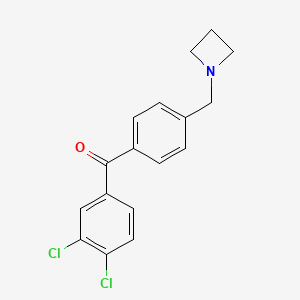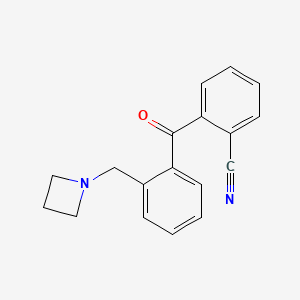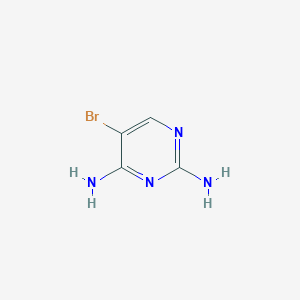
5-Bromopyrimidine-2,4-diamine
Vue d'ensemble
Description
5-Bromopyrimidine-2,4-diamine is a chemical compound that has been studied for its potential applications in medicinal chemistry and materials science. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5th position on the pyrimidine ring makes it a versatile intermediate for various chemical reactions, particularly in the synthesis of antiviral agents and complex molecular structures .
Synthesis Analysis
The synthesis of 5-bromopyrimidine-2,4-diamine derivatives can be achieved through various methods. For instance, C5-alkylation or cyclization reactions have been used to prepare 2,4-diamino-6-hydroxypyrimidines with different substituents at the 5th position . Additionally, a novel intermediate, 5-bromo-2-iodopyrimidine, has been synthesized and utilized in palladium-catalyzed cross-coupling reactions to create a wide array of substituted pyrimidine compounds . Another approach involves the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine .
Molecular Structure Analysis
The molecular structure of 5-bromopyrimidine-2,4-diamine derivatives has been explored through various techniques, including X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, revealing the presence of intramolecular hydrogen bonding within the crystalline network . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
5-Bromopyrimidine-2,4-diamine and its derivatives participate in a variety of chemical reactions. They can undergo palladium-catalyzed C-C coupling or nucleophilic aromatic substitution of hydrogen (SNH) when reacted with bithiophene and its analogues . Additionally, these compounds can be used to synthesize thiazolo[4,5-d]pyrimidine derivatives through reactions with isothiocyanates . The halogen-rich nature of these compounds also allows for further functionalization through halogen dance reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromopyrimidine-2,4-diamine derivatives are influenced by their molecular structure. These compounds typically exhibit high chemical stability and can be used to create materials with desirable thermal and mechanical properties, as seen in the synthesis of novel polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine . The presence of halogen substituents also affects the reactivity and potential for further chemical modifications.
Applications De Recherche Scientifique
3. Rapid Nucleophilic Displacement Reactions
- Summary of Application: This research involves the use of 5-Bromopyrimidine in rapid nucleophilic displacement reactions under microwave irradiation .
- Methods of Application: The approach involves the use of microwave irradiation to facilitate the displacement reactions .
- Results or Outcomes: The research resulted in a new method for rapid nucleophilic displacement reactions .
4. Direct Metallation with Lithium Diisopropylamide
- Summary of Application: 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .
- Methods of Application: The synthesis involves the use of lithium diisopropylamide for direct metallation .
- Results or Outcomes: The research resulted in the successful synthesis of 4-lithio-5-bromopyrimidine .
5. Synthesis of 4-Aryl-5-alkynylpyrimidines
- Summary of Application: This research involves the use of 5-Bromopyrimidine in the synthesis of 4-aryl-5-alkynylpyrimidines, which are medicinally important compounds .
- Methods of Application: The approach involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .
- Results or Outcomes: The research resulted in a new synthetic protocol for the preparation of medicinally important 4-aryl-5-alkynylpyrimidines .
6. Synthesis of Pyrimidine Derivatives
- Summary of Application: 5-Bromopyrimidine is used in the synthesis of various pyrimidine derivatives via a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation .
- Methods of Application: The synthesis involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation .
- Results or Outcomes: The research resulted in the successful synthesis of various pyrimidine derivatives .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromopyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXPSAYNUCJSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyrimidine-2,4-diamine | |
CAS RN |
1004-01-9 | |
| Record name | 5-bromopyrimidine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

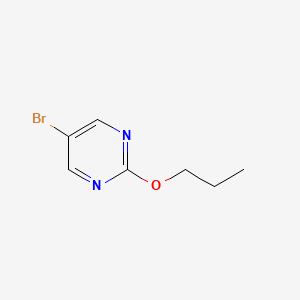
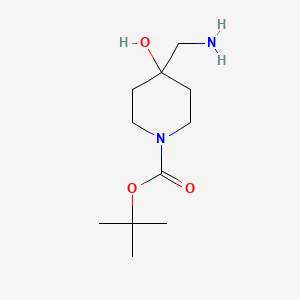

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)
